molecular formula C19H14BrN5O4 B2753341 2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-61-4

2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2753341
CAS RN: 869069-61-4
M. Wt: 456.256
InChI Key: QWNSAWYOHIDIBL-UHFFFAOYSA-N
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Description

2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H14BrN5O4 and its molecular weight is 456.256. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Bromophenols coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides, showcasing the potential of marine sources in providing structurally unique compounds for scientific research (Ma et al., 2007).
  • An efficient synthesis method for certain purine analogs with potential diuretic properties demonstrates the synthetic accessibility of complex purine derivatives, which might be relevant for the synthesis of the mentioned compound (Shishkina et al., 2018).

Molecular Interactions and Properties

  • Research into antipyrine-like derivatives, including X-ray structure, Hirshfeld surface analysis, and DFT calculations, reveals the significance of molecular interactions such as hydrogen bonds and C–H⋯π contacts, which are crucial for understanding the physicochemical and biological properties of similar compounds (Saeed et al., 2020).

properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O4/c1-29-13-5-3-2-4-11(13)25-18-15(23-19(25)28)14(16(21)27)22-17(24-18)10-8-9(20)6-7-12(10)26/h2-8,26H,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNSAWYOHIDIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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